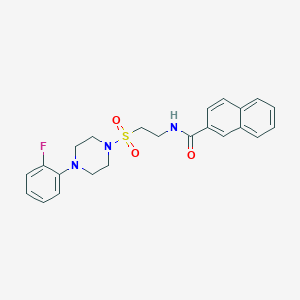

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, also known as FSN-047, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a high affinity for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress.

Scientific Research Applications

Supramolecular Structures and Physicochemical Properties

Research has been conducted on molecular salts similar to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, exploring their crystal structures and physicochemical properties. For instance, Xu et al. (2014) synthesized new molecular salts of norfloxacin with various organic acids, analyzing their crystal structures, supramolecular structures, and physicochemical properties, including solubility and hygroscopicity, through multiple analytical techniques (Xu, Jiang, & Mei, 2014).

Receptor Affinities and Potential Medical Applications

Compounds structurally related to this compound have shown significant affinities for various receptors, indicating potential medical applications. Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides, demonstrating high affinities for both 5-HT(2C) and 5-HT(6) receptors, suggesting their use as atypical antipsychotic agents (Park, Kim, Park, Choi, & Seong, 2010).

Photophysical Studies and Fluorescent Probes

The photophysical properties and applications of fluorescent probes related to this compound have been extensively studied. For example, Gauci and Magri (2022) developed fluorescent logic gates based on compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor, highlighting their utility in probing cellular microenvironments (Gauci & Magri, 2022).

Efflux Pump Inhibition and Antimicrobial Resistance

Arylpiperazines structurally similar to the query compound have been evaluated for their ability to reverse multidrug resistance (MDR) by inhibiting efflux pumps in bacteria, presenting a novel approach to combatting antimicrobial resistance. Bohnert and Kern (2005) discovered several arylpiperazines that effectively reversed MDR in Escherichia coli by targeting acrAB and acrEF efflux pumps, enhancing the susceptibility to various antimicrobials (Bohnert & Kern, 2005).

properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3S/c24-21-7-3-4-8-22(21)26-12-14-27(15-13-26)31(29,30)16-11-25-23(28)20-10-9-18-5-1-2-6-19(18)17-20/h1-10,17H,11-16H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETKPTPKOWVQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2979009.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2979010.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2979016.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2979017.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2979019.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2979023.png)

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979025.png)